6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1216380-53-8
VCID: VC3428121
InChI: InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
SMILES: C1=CC(=NN2C1=NC(=C2)C(=O)O)I
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

CAS No.: 1216380-53-8

Cat. No.: VC3428121

Molecular Formula: C7H4IN3O2

Molecular Weight: 289.03 g/mol

* For research use only. Not for human or veterinary use.

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid - 1216380-53-8

Specification

CAS No. 1216380-53-8
Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
IUPAC Name 6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Standard InChI InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Standard InChI Key VYKJSEDFXDGJKW-UHFFFAOYSA-N
SMILES C1=CC(=NN2C1=NC(=C2)C(=O)O)I
Canonical SMILES C1=CC(=NN2C1=NC(=C2)C(=O)O)I

Introduction

Chemical Properties and Structure

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is characterized by its heterocyclic structure consisting of an imidazo[1,2-b]pyridazine core functionalized with an iodine atom and a carboxylic acid group. The compound has the molecular formula C7H4IN3O2 and a molecular weight of 289.032 g/mol . Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis and medicinal chemistry.

The IUPAC name for this compound is 6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid, although it may also be referred to as 6-iodo-4-hydroimidazo[1,2-e]pyridazine-2-carboxylic acid in some contexts . The presence of both an iodine atom and a carboxylic acid group on the imidazo[1,2-b]pyridazine skeleton confers distinct chemical reactivity that can be exploited in various applications.

Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H4IN3O2
Average Mass289.032 g/mol
Monoisotopic Mass288.934824
SMILES NotationC1=CC(=NN2C1=NC(=C2)C(=O)O)I
InChIInChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
InChI KeyVYKJSEDFXDGJKW-UHFFFAOYSA-N

The compound contains several functional groups and structural features that contribute to its chemical behavior, including the iodine atom which is susceptible to nucleophilic substitution reactions, and the carboxylic acid group which can participate in various transformations including esterification and amide formation.

Biological Activities

The imidazo[1,2-b]pyridazine scaffold, to which 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid belongs, is known for its diverse biological activities. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of therapeutic potentials.

Anticancer Properties

Derivatives of imidazo[1,2-b]pyridazine, including 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid, have demonstrated significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and Caco-2. The mechanism of action involves the release of cytochrome c from mitochondria and activation of caspases 3 and 8, suggesting a mitochondrial-mediated pathway for cell death.

The anticancer activity of these compounds can be quantified by their IC50 values (the concentration required to inhibit cell growth by 50%). Studies have shown that some imidazo[1,2-b]pyridazine derivatives exhibit IC50 values of less than 10 μM against HT-29 cell lines and less than 15 μM against Caco-2 cell lines, indicating potent anticancer activity.

Antibacterial Properties

In addition to anticancer properties, compounds containing the imidazo[1,2-b]pyridazine core have exhibited antibacterial activity against various bacterial strains. Structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance antibacterial efficacy . Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.

The antibacterial mechanism of these compounds likely involves interference with essential bacterial processes, though specific targets and pathways may vary depending on the exact structural features of the compound.

Other Biological Activities

The imidazo[1,2-b]pyridazine scaffold has been explored for various other biological activities as documented in comprehensive reviews of this privileged structure in medicinal chemistry . These activities include:

  • Anti-inflammatory effects: Through inhibition of pro-inflammatory cytokines

  • Antiviral activity: By targeting specific viral enzymes or pathways

  • Antiparasitic properties: Showing potential efficacy against parasitic infections

  • Applications in metabolic disorders: Targeting enzymes or receptors involved in metabolic processes

  • Utility as radiotracers: For imaging and diagnostic applications

  • Treatment of sleeping disorders: Through interaction with relevant neurotransmitter systems

  • Thymic enhancement: Potentially modulating immune responses

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid and related compounds is crucial for rational drug design and optimization. The extensive literature on imidazo[1,2-b]pyridazine compounds from 1966 to the present has unveiled different aspects of their SAR .

Key Structural Features and Their Impact on Activity

The biological activity of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid and related compounds is significantly influenced by specific structural features:

  • Iodine at position 6: The iodine substituent at the 6-position contributes to the compound's ability to interact with specific biological targets, potentially enhancing its anticancer and antibacterial properties.

  • Carboxylic acid at position 2: This functional group plays a crucial role in the compound's biological activity, likely through hydrogen bonding interactions with target proteins or enzymes.

  • Imidazo[1,2-b]pyridazine core: This heterocyclic scaffold is essential for the compound's biological activities and serves as a platform for further structural modifications to enhance potency and selectivity.

Modifications to these structural elements can significantly alter the biological profile of the compound, allowing for the development of derivatives with enhanced therapeutic potential and improved pharmacokinetic properties.

Research Applications

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid has several important applications in scientific research, particularly in medicinal chemistry and drug development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of potential therapeutic agents. Its unique structure and functionality make it an ideal starting point for the development of drugs targeting various diseases, including cancer and bacterial infections.

The successful development of the kinase inhibitor ponatinib, which contains an imidazo[1,2-b]pyridazine scaffold, has led to increased interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for their potential therapeutic applications . This resurgence of interest has resulted in extensive research into the structure-activity relationships of these compounds and their potential applications in medicine.

Organic Synthesis

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex heterocyclic compounds. The iodine atom at the 6-position can be substituted with various functional groups through nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for screening against biological targets.

The carboxylic acid group at the 2-position provides additional synthetic versatility, enabling the formation of amides, esters, and other derivatives with potentially enhanced pharmacological properties.

Biological Studies

This compound is employed in studies investigating the biological activity of imidazo[1,2-b]pyridazine derivatives. Recent research has focused on the cytotoxic effects of various pyrrolo[1,2-b]pyridazines and their acid precursors on human cancer cell lines, with results indicating that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values lower than conventional chemotherapeutic agents like cisplatin.

Such findings suggest that 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid and its analogs could serve as promising candidates in cancer therapy and other therapeutic areas.

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid, it is useful to compare it with similar compounds containing the imidazo[1,2-b]pyridazine scaffold.

Related Compounds

CompoundChemical FormulaMolecular WeightDistinctive FeaturesReference
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acidC7H4IN3O2289.032 g/molIodine at position 6, carboxylic acid at position 2
Imidazo[1,2-b]pyridazine-2-methanol, 6-iodo-C7H6IN3O275.0465 g/molIodine at position 6, methanol group at position 2
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineC7H5Cl2N3202.04 g/molChlorine at position 6, chloromethyl group at position 2

These compounds share the imidazo[1,2-b]pyridazine core structure but differ in their substituents, resulting in variations in their chemical reactivity and biological activities. The presence of different functional groups allows these compounds to interact with distinct biological targets or to undergo different chemical transformations.

Uniqueness of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

What makes 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid unique is the specific combination of the iodine atom at the 6-position and the carboxylic acid group at the 2-position. This arrangement confers distinct chemical reactivity and biological activity, enhancing the compound's potential as a versatile building block in medicinal chemistry and organic synthesis.

The iodine atom, being a good leaving group, facilitates various substitution reactions, while the carboxylic acid group enables the formation of derivatives through condensation reactions with amines or alcohols. This dual functionality makes 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid a valuable synthetic intermediate in the development of more complex bioactive molecules.

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